4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate
CAS No.: 306730-46-1
Cat. No.: VC5426536
Molecular Formula: C18H18O3S
Molecular Weight: 314.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306730-46-1 |
|---|---|
| Molecular Formula | C18H18O3S |
| Molecular Weight | 314.4 |
| IUPAC Name | [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C18H18O3S/c1-18(2,3)17(20)21-14-8-6-13(7-9-14)16(19)11-10-15-5-4-12-22-15/h4-12H,1-3H3/b11-10+ |
| Standard InChI Key | HCXJCYMEIMHGGV-ZHACJKMWSA-N |
| SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate, reflects its three primary components:
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Thiophene moiety: A five-membered aromatic ring containing sulfur (C₄H₄S).
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α,β-unsaturated ketone: A propenoyl group (CH₂=CH-C=O) in the E-configuration.
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Pivalate ester: A bulky tert-butyl-derived ester (O-CO-C(CH₃)₃) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 306730-46-1 |
| Molecular Formula | C₁₈H₁₈O₃S |
| Molecular Weight | 314.40 g/mol |
| SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
| InChI Key | HCXJCYMEIMHGGV-ZHACJKMWSA-N |
The E-stereochemistry of the propenoyl group is critical for electronic conjugation between the thiophene and carbonyl groups, potentially influencing photophysical properties .
Synthesis and Reactivity
Synthetic Routes
Although detailed protocols are proprietary, plausible pathways include:
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Friedel-Crafts Acylation: Thiophene reacts with acryloyl chloride in the presence of AlCl₃ to form 3-(2-thienyl)propenoyl chloride.
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Esterification: The acyl chloride intermediates with 4-hydroxyphenyl pivalate under Schotten-Baumann conditions .
Key Challenges:
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Stereocontrol during acylation to ensure E-configuration.
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Purification difficulties due to the compound’s hydrophobic nature .
Reactivity Profile
The α,β-unsaturated ketone enables diverse transformations:
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Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon.
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Cycloadditions: Participation in Diels-Alder reactions with dienes.
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Photochemical Reactions: Potential for [2+2] cycloadditions under UV light .
Table 2: Predicted Reaction Pathways
| Reaction Type | Conditions | Product Class |
|---|---|---|
| Michael Addition | Et₃N, THF, 25°C | β-Substituted ketones |
| Diels-Alder | Toluene, reflux | Bicyclic adducts |
| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid |
Physicochemical Properties
Stability and Solubility
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